2-Chloro-N-(4-methylphenyl)-N-(propan-2-yl)acetamide
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Overview
Description
2-Chloro-N-(4-methylphenyl)-N-(propan-2-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a methylphenyl group, and an isopropyl group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-methylphenyl)-N-(propan-2-yl)acetamide typically involves the reaction of 4-methylphenylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The resulting intermediate is then reacted with isopropylamine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(4-methylphenyl)-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted acetamides.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include primary or secondary amines and alcohols.
Scientific Research Applications
2-Chloro-N-(4-methylphenyl)-N-(propan-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-methylphenyl)-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(4-methylphenyl)acetamide
- N-(4-methylphenyl)-N-(propan-2-yl)acetamide
- 2-Chloro-N-(propan-2-yl)acetamide
Uniqueness
2-Chloro-N-(4-methylphenyl)-N-(propan-2-yl)acetamide is unique due to the presence of both the chloro and isopropyl groups, which confer specific chemical and biological properties
Properties
CAS No. |
66602-76-4 |
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Molecular Formula |
C12H16ClNO |
Molecular Weight |
225.71 g/mol |
IUPAC Name |
2-chloro-N-(4-methylphenyl)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C12H16ClNO/c1-9(2)14(12(15)8-13)11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3 |
InChI Key |
BEYIYTFSGRJGSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(C)C)C(=O)CCl |
Origin of Product |
United States |
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